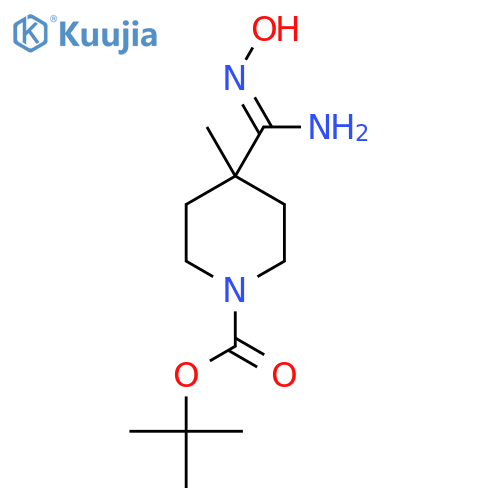

Cas no 1704374-54-8 (tert-butyl 4-(N'-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate)

1704374-54-8 structure

商品名:tert-butyl 4-(N'-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate

CAS番号:1704374-54-8

MF:C12H23N3O3

メガワット:257.32932305336

MDL:MFCD31811174

CID:5612228

PubChem ID:138987938

tert-butyl 4-(N'-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1704374-54-8

- SCHEMBL24351974

- Tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-4-methylpiperidine-1-carboxylate

- SCHEMBL23439070

- tert-butyl 4-(N'-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate

- EN300-3559860

- Tert-butyl 4-methyl-4-(hydroxyimino)piperidine-1-carboxylate

- tert-Butyl 4-(N-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate

- 1-Piperidinecarboxylic acid, 4-[(hydroxyamino)iminomethyl]-4-methyl-, 1,1-dimethylethyl ester

-

- MDL: MFCD31811174

- インチ: 1S/C12H23N3O3/c1-11(2,3)18-10(16)15-7-5-12(4,6-8-15)9(13)14-17/h17H,5-8H2,1-4H3,(H2,13,14)

- InChIKey: YQEGIUFPIJUWQB-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(N1CCC(/C(=N/O)/N)(C)CC1)=O

計算された属性

- せいみつぶんしりょう: 257.17394160g/mol

- どういたいしつりょう: 257.17394160g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 339

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 88.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

- 密度みつど: 1.18±0.1 g/cm3(Predicted)

- ふってん: 357.9±52.0 °C(Predicted)

- 酸性度係数(pKa): 7.25±0.69(Predicted)

tert-butyl 4-(N'-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3559860-5.0g |

tert-butyl 4-(N'-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate |

1704374-54-8 | 95.0% | 5.0g |

$2732.0 | 2025-03-18 | |

| Enamine | EN300-3559860-5g |

tert-butyl 4-(N'-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate |

1704374-54-8 | 95% | 5g |

$2732.0 | 2023-09-03 | |

| 1PlusChem | 1P027SEP-100mg |

tert-butyl4-(N'-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate |

1704374-54-8 | 95% | 100mg |

$465.00 | 2024-06-19 | |

| 1PlusChem | 1P027SEP-2.5g |

tert-butyl4-(N'-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate |

1704374-54-8 | 95% | 2.5g |

$2346.00 | 2024-06-19 | |

| 1PlusChem | 1P027SEP-1g |

tert-butyl4-(N'-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate |

1704374-54-8 | 95% | 1g |

$1228.00 | 2024-06-19 | |

| Aaron | AR027SN1-50mg |

tert-butyl4-(N'-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate |

1704374-54-8 | 95% | 50mg |

$325.00 | 2025-02-15 | |

| Aaron | AR027SN1-250mg |

tert-butyl4-(N'-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate |

1704374-54-8 | 95% | 250mg |

$666.00 | 2025-02-15 | |

| Aaron | AR027SN1-1g |

tert-butyl4-(N'-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate |

1704374-54-8 | 95% | 1g |

$1322.00 | 2025-02-15 | |

| Enamine | EN300-3559860-1g |

tert-butyl 4-(N'-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate |

1704374-54-8 | 95% | 1g |

$943.0 | 2023-09-03 | |

| Enamine | EN300-3559860-2.5g |

tert-butyl 4-(N'-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate |

1704374-54-8 | 95.0% | 2.5g |

$1848.0 | 2025-03-18 |

tert-butyl 4-(N'-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate 関連文献

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

1704374-54-8 (tert-butyl 4-(N'-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate) 関連製品

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬